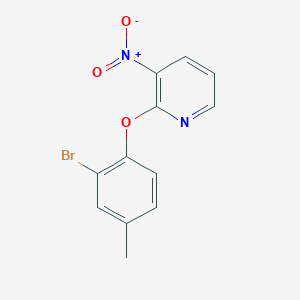
2'-Cloro-4'-fluoro-2,2,2-trifluoroacetofenona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Aplicaciones Científicas De Investigación
2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to efficient and scalable production of the compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones to form complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2’-chloro-4’-fluoro-2,2,2-trifluoroacetophenone derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Mecanismo De Acción
The mechanism of action of 2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby affecting biochemical processes within cells. Its trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
Comparación Con Compuestos Similares
- 4’-Chloro-2,2,2-trifluoroacetophenone
- 2,2,2-Trifluoroacetophenone
- 4’-Bromo-2,2,2-trifluoroacetophenone
- 2-Chloro-4’-fluoroacetophenone
Comparison: 2’-Chloro-4’-fluoro-2,2,2-trifluoroacetophenone is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, along with a trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBOISSWGIKPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645225 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886370-93-0 |
Source


|
| Record name | Ethanone, 1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)





![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![N-{[(1S,5S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methano-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)




![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)

